molecular formula C17H14ClNO2 B13023104 (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

Cat. No.: B13023104
M. Wt: 299.7 g/mol
InChI Key: OOUVAHYYJVOIIB-XJKSGUPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex tetracyclic molecule featuring a fused oxa-aza ring system, with a chloro substituent at position 17 and a methyl group at position 2. Its stereochemistry, defined by the (2S,6R) configuration, is critical to its structural and functional properties. Key identifiers include CAS 129385-59-7 and synonyms such as trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one .

Properties

Molecular Formula

C17H14ClNO2

Molecular Weight

299.7 g/mol

IUPAC Name

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one

InChI

InChI=1S/C17H14ClNO2/c1-19-9-13-11-4-2-3-5-14(11)21-15-7-6-10(18)8-12(15)16(13)17(19)20/h2-8,13,16H,9H2,1H3/t13-,16+/m0/s1

InChI Key

OOUVAHYYJVOIIB-XJKSGUPXSA-N

Isomeric SMILES

CN1C[C@@H]2[C@H](C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Canonical SMILES

CN1CC2C(C1=O)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activity. It may interact with various biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Variations

The compound’s structural analogs differ in substituent placement, stereochemistry, or ring systems. Below is a comparative analysis of three key analogs:

Compound Name CAS Molecular Formula Substituents Stereochemistry Key Applications
(2S,6R)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),7,9,11,15,17-hexaen-3-one 129385-59-7 C₁₇H₁₄ClNO₂ Cl (C17), CH₃ (C4) 2S,6R Pharmaceutical intermediates
(2S,6S)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(14),7,9,11,15,17-hexaen-3-one 129385-59-7 C₁₇H₁₄ClNO₂ Cl (C17), CH₃ (C4) 2S,6S Not explicitly stated
(2R,6R)-9-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.0²,⁶.0⁷,¹²]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one 912356-08-2 C₁₇H₁₄ClNO₂ Cl (C9), CH₃ (C4) 2R,6R Drug discovery, biomedicine
(1Z,7Z,13Z,15E)-15-Methoxy-14-azatetracyclo[14.4.0.0²,⁷.0⁸,¹³]icosa-1,3,5,7,9,11,13,15,17,19-decaene Not provided C₂₀H₂₄N₂O OCH₃ (C15) 1Z,7Z,13Z,15E Research (stability studies)
Key Observations:

Stereochemistry : The (2S,6R) configuration distinguishes the target compound from its (2S,6S) and (2R,6R) analogs. Stereochemical differences can significantly alter binding affinity and metabolic stability in drug development .

Functional Groups : The methoxy-substituted analog () replaces chlorine with a methoxy group, enhancing polarity and solubility but reducing electrophilicity .

Physicochemical and Pharmacological Implications

  • Stability : The methoxy-substituted analog () exhibits stability under recommended conditions but warns against exposure to strong oxidizers, a property likely shared by the chloro-substituted analogs due to halogen reactivity .
  • Synthetic Utility : The target compound’s analogs are frequently employed in high-throughput pharmacological pipelines, leveraging their robust synthetic accessibility and modular scaffolds .

Biological Activity

(2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This compound has garnered attention for its antimicrobial and anticancer properties, making it a subject of interest in pharmacological studies.

The molecular formula of this compound is C17H14ClNO2, with a molecular weight of approximately 299.76 g/mol. Its structure features a tetracyclic framework that includes a chlorine atom and various functional groups that contribute to its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one exhibits antimicrobial activity against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways.

Table 2: Anticancer Activity in Cell Lines

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)10.3

The mechanism of action of (2S,6R)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one involves its interaction with biological macromolecules such as proteins and nucleic acids. The presence of the chlorine atom enhances its ability to form covalent bonds with target proteins, potentially leading to the modulation of their activity.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antimicrobial activity against a panel of pathogens including resistant strains of Staphylococcus aureus.
  • Evaluation of Anticancer Effects : Another study published in Cancer Letters highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways.
  • Pharmacological Profile Assessment : A comprehensive review in Pharmacology & Therapeutics discussed the pharmacokinetic properties and therapeutic potential of this compound in treating infections and cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.